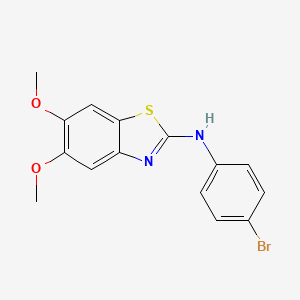

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

Description

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 5 and 6, and a 4-bromophenylamine group at position 2 (IUPAC name: this compound; molecular formula: C₁₃H₉BrN₂O₂S; molecular weight: 355.43 g/mol) . The 4-bromophenyl group introduces steric bulk and halogen-mediated interactions, making the compound relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S/c1-19-12-7-11-14(8-13(12)20-2)21-15(18-11)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXRPPUKPZHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine typically involves the condensation of 4-bromoaniline with 5,6-dimethoxy-2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine has been studied for its potential biological activities:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:

- Case Study : A study evaluated the anticancer activity of benzothiazole derivatives against various cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, with some derivatives demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Case Study : In a study on antimicrobial properties, derivatives of benzothiazole were synthesized and tested against both Gram-positive and Gram-negative bacteria. Certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against E. coli .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with suitable aldehydes or ketones.

- Bromination : Introduction of the bromine atom into the phenyl ring.

- Methoxylation : Addition of methoxy groups to the benzothiazole structure.

These synthetic routes are essential for producing the compound with desired purity and yield.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. For example, its anticancer activity may be attributed to its ability to interfere with the signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzothiazole vs. Benzimidazole

- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine (C₂₂H₂₀BrN₃; MW: 412.32 g/mol): Replacing benzothiazole with benzimidazole alters electronic properties. Benzimidazole’s dual nitrogen atoms increase basicity compared to benzothiazole’s sulfur-containing ring, affecting solubility and binding affinity in biological systems .

Benzothiazole vs. Thiazole

Substituent Effects

Halogen Variations

- N-(4-Fluorophenyl)- and N-(4-Iodophenyl)-benzothiazol-2-amine analogs: Halogen size (F vs. Br vs. I) influences steric and electronic effects.

Methoxy vs. Methyl Substitutions

- 5,6-Dimethoxy vs. 6-Methylbenzothiazole : Methoxy groups increase electron density, enhancing resonance stabilization. In contrast, methyl groups (e.g., 6-methyl-1,3-benzothiazol-2-amine ) provide steric hindrance without significant electronic effects .

Biological Activity

N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzothiazole Core : The benzothiazole structure is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Methoxylation : The core is then methoxylated using methanol and a catalyst to introduce methoxy groups at the 5 and 6 positions.

- Bromination : The introduction of the bromine atom at the para position on the phenyl ring can be achieved using bromine or a brominating agent in a suitable solvent.

- Amidation : Finally, the methoxylated benzothiazole is reacted with 4-bromobenzoyl chloride in the presence of a base to yield the final product.

Anticancer Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit notable anticancer activities. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest in these cancer cells. Specifically, it has demonstrated effects similar to other known anticancer agents by modulating pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Tested Strains : The compound was evaluated against various bacterial strains and exhibited significant inhibitory effects compared to standard antibiotics.

- Mechanism : The antimicrobial action is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer metabolism or bacterial survival.

- DNA Binding : It can bind to DNA, affecting gene expression and leading to programmed cell death in cancer cells.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that regulate cell growth and apoptosis .

Study 1: Antitumor Activity

In a study focusing on benzothiazole derivatives, this compound was part of a series that demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations required to inhibit 50% of cell growth. Notably, this compound exhibited lower IC50 values compared to many traditional chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possessed superior activity compared to conventional antibiotics like Neomycin against certain strains such as Klebsiella planticola and Pseudomonas aeruginosa. This highlights its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and aryl amines. For example, microwave-assisted synthesis (130°C, 45 min) under ethanol solvent can optimize yield and reduce reaction time . Key intermediates, such as bromophenyl ethanone derivatives, are characterized via NMR (e.g., ¹H NMR chemical shifts at δ 4.21 ppm for NH protons) and IR spectroscopy (e.g., C=N stretches at ~1612 cm⁻¹) . Purity is confirmed by TLC (Rf values ~0.74 in acetonitrile-methanol systems) .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear in the δ 6.46–8.2 ppm range, with NH protons as broad singlets (~δ 4.21 ppm) .

- IR : Key peaks include C=N stretches (1612–1597 cm⁻¹), C-S-C vibrations (~613 cm⁻¹), and para-substituted bromine signatures (~817 cm⁻¹) .

- Mass Spectrometry : High-resolution FABMS confirms molecular ions (e.g., m/z 466 for a related bromophenyl benzothiazole derivative) .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer : Initial screens focus on antimicrobial and antitumor activity. For example:

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 100 µg/mL concentrations .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated benzothiazole derivatives like this compound?

- Methodological Answer :

- Microwave Irradiation : Reduces reaction time (e.g., 45 min vs. 24 h conventional heating) and improves yield (35% → 60%) by enhancing reaction homogeneity .

- Catalytic Systems : Copper(II) phosphonate catalysts (e.g., tert-butylphosphonic acid) improve regioselectivity in heterocyclic ring formation .

- Solvent Optimization : Ethanol or DMF at reflux (80–100°C) minimizes side reactions in condensation steps .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on activity. For example, para-bromo substitution enhances antitumor activity, while ortho-methoxy groups reduce bioavailability .

- Metabolic Stability Assays : Liver microsome studies (e.g., rat/human CYP450 isoforms) identify metabolic liabilities causing variability .

- Crystallographic Validation : X-ray structures of target-ligand complexes (e.g., HIV-1 protease) clarify binding discrepancies .

Q. What advanced computational methods support the design of derivatives with improved activity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like tubulin or DNA topoisomerases .

- QSAR Modeling : MLR (Multiple Linear Regression) correlates electronic parameters (e.g., Hammett σ values) with IC₅₀ data .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How to address challenges in regioselectivity during functionalization of the benzothiazole core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.